trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylicacid
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Overview
Description
Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
The preparation of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid involves several synthetic routes. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Trans-4-n-boc-amino-1-cbz-pyrrolidine-3-carboxylic acid: This compound has a similar structure but includes a tert-butoxycarbonyl (Boc) protecting group.
Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid derivatives: Various derivatives of this compound exist, each with unique properties and applications.
The uniqueness of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(3R,4S)-4-amino-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m1/s1 |
InChI Key |
VPZVIGMHFDMXRW-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
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